

# A Comparative Analysis of Atilotrelvir and Other Oral Antiviral Therapies

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Atilotrelvir**

Cat. No.: **B12393515**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

The landscape of oral antiviral treatments for respiratory infections is rapidly evolving. This guide provides a detailed, data-driven comparison of the clinical trial results for **atilotrelvir** (GST-HG171), a novel SARS-CoV-2 3CL protease inhibitor, against other prominent oral antivirals for COVID-19 and influenza.

## Overview of Compared Oral Antivirals

This comparison focuses on **atilotrelvir** and four other oral antiviral agents: Paxlovid (nirmatrelvir/ritonavir), molnupiravir, ensitrelvir, and baloxavir marboxil. These therapies represent different mechanisms of action against viral replication and have been subject to rigorous clinical evaluation. **Atilotrelvir**, like Paxlovid and ensitrelvir, targets the SARS-CoV-2 main protease (3CLpro), an enzyme crucial for viral polyprotein processing.<sup>[1]</sup> Molnupiravir is a nucleoside analog that induces viral RNA mutagenesis.<sup>[2]</sup> Baloxavir marboxil, an influenza antiviral, inhibits the cap-dependent endonuclease of the influenza virus.<sup>[3]</sup>

## Mechanism of Action: Signaling Pathways

The distinct mechanisms of these antivirals are visualized below, highlighting their targets within the viral replication cycle.



[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Efficacy and safety of GST-HG171 in adult patients with mild to moderate COVID-19: a randomised, double-blind, placebo-controlled phase 2/3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rebelem.com [rebelem.com]
- 3. CAPSTONE-2 study of Xofluza® (Baloxavir Marboxil) for the Treatment of Influenza Published in The Lancet Infectious Diseases | News | Shionogi Co., Ltd. [shionogi.com]
- To cite this document: BenchChem. [A Comparative Analysis of Atilotrelvir and Other Oral Antiviral Therapies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12393515#atilotrelvir-clinical-trial-results-versus-other-oral-antivirals]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)